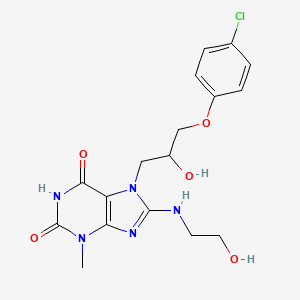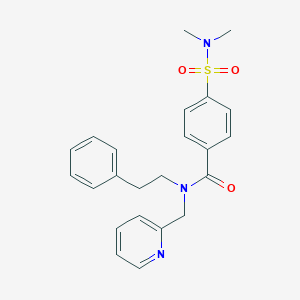
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, also known as DMS-PEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMS-PEB is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for drug development.
Mechanism of Action
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide targets protein-protein interactions by binding to a specific site on the target protein, thereby disrupting the interaction between the target protein and its binding partner. This mechanism of action makes this compound a promising candidate for drug development, as it can be used to target a wide range of proteins involved in various disease processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth, protection of neurons from damage, and inhibition of viral replication. These effects are mediated by the compound's ability to target protein-protein interactions, which play a critical role in many cellular processes.
Advantages and Limitations for Lab Experiments
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments, including its ability to target specific protein-protein interactions, its small size, and its ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, including its potential use in drug development for cancer, neurodegenerative diseases, and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine with 4-bromobenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with N-phenethyl-4-(trifluoromethyl)benzamide to form this compound.
Scientific Research Applications
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein-protein interactions involved in cancer progression. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as HIV and Zika virus.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-25(2)30(28,29)22-13-11-20(12-14-22)23(27)26(18-21-10-6-7-16-24-21)17-15-19-8-4-3-5-9-19/h3-14,16H,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWKVGKIPREHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

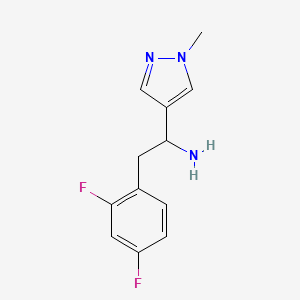
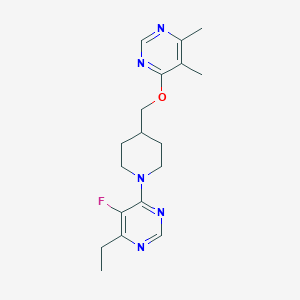
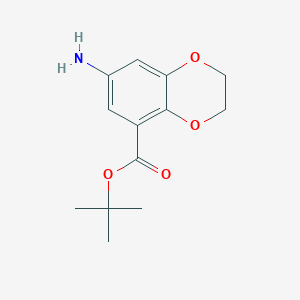
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)
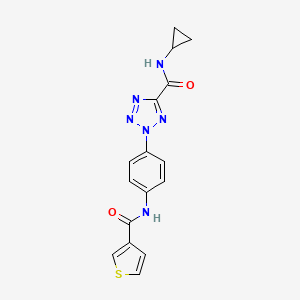
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)
![8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730241.png)
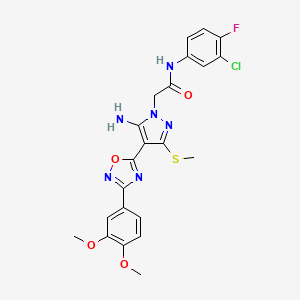
![4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2730244.png)
![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2730245.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2730247.png)
![3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
